{[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid {[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid
Brand Name: Vulcanchem
CAS No.: 1142209-68-4
VCID: VC2403015
InChI: InChI=1S/C12H10FN3O3S2/c13-7-2-1-3-8(4-7)14-11(19)12-16-15-9(21-12)5-20-6-10(17)18/h1-4H,5-6H2,(H,14,19)(H,17,18)
SMILES: C1=CC(=CC(=C1)F)NC(=O)C2=NN=C(S2)CSCC(=O)O
Molecular Formula: C12H10FN3O3S2
Molecular Weight: 327.4 g/mol

{[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid

CAS No.: 1142209-68-4

Cat. No.: VC2403015

Molecular Formula: C12H10FN3O3S2

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

{[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid - 1142209-68-4

Specification

CAS No. 1142209-68-4
Molecular Formula C12H10FN3O3S2
Molecular Weight 327.4 g/mol
IUPAC Name 2-[[5-[(3-fluorophenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]methylsulfanyl]acetic acid
Standard InChI InChI=1S/C12H10FN3O3S2/c13-7-2-1-3-8(4-7)14-11(19)12-16-15-9(21-12)5-20-6-10(17)18/h1-4H,5-6H2,(H,14,19)(H,17,18)
Standard InChI Key WLDWBBMKQLADJA-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)NC(=O)C2=NN=C(S2)CSCC(=O)O
Canonical SMILES C1=CC(=CC(=C1)F)NC(=O)C2=NN=C(S2)CSCC(=O)O

Introduction

Chemical Identity and Properties

{[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid is characterized by specific chemical identifiers and physical properties that distinguish it in chemical databases and research settings.

Basic Information

The compound is identified by CAS Number 1142209-68-4 and features a molecular framework consisting of a 1,3,4-thiadiazole ring with multiple functional groups attached . Its molecular formula is C₁₂H₁₀FN₃O₃S₂, corresponding to a molecular weight of 327.36 g/mol . The structure contains a fluorine atom at the meta position of the phenyl ring, which likely contributes to its physicochemical properties and potential biological interactions.

Structural Details

The compound's structure can be broken down into several key components:

  • A central 1,3,4-thiadiazole heterocyclic ring

  • A 3-fluorophenyl group connected via an amino carbonyl linkage

  • A methylene thio group bridging to an acetic acid moiety

This combination of features creates a molecule with interesting structural properties that may influence its biological behavior. The presence of both hydrogen bond donors (NH, COOH) and acceptors (carbonyl groups, nitrogen atoms) suggests potential for diverse intermolecular interactions .

Physical Properties

Table 1: Physical and Chemical Properties of {[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid

PropertyValueSource
Molecular FormulaC₁₂H₁₀FN₃O₃S₂
Molecular Weight327.36 g/mol
CAS Number1142209-68-4
IUPAC Name2-[[5-[(3-fluorophenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]methylsulfanyl]acetic acid
SMILESC1=CC(=CC(=C1)F)NC(=O)C2=NN=C(S2)CSCC(=O)O
Standard InChIInChI=1S/C12H10FN3O3S2/c13-7-2-1-3-8(4-7)14-11(19)12-16-15-9(21-12)5-20-6-10(17)18/h1-4H,5-6H2,(H,14,19)(H,17,18)
AppearanceNot specified in available data-
SolubilityLimited information in available data-

Synthesis and Chemical Reactivity

Chemical Reactivity

The reactivity of {[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid is largely determined by its functional groups:

  • The carboxylic acid group can participate in esterification, amidation, and salt formation reactions

  • The thioether linkage may undergo oxidation to sulfoxides or sulfones

  • The amide group is relatively stable but can undergo hydrolysis under harsh conditions

  • The thiadiazole ring typically demonstrates aromatic stability but may participate in various substitution reactions

These reactive sites provide multiple opportunities for derivatization, which could be exploited in structure-activity relationship studies and lead optimization processes.

Analytical Methods and Characterization

Chromatographic Analysis

Chromatographic methods suitable for analyzing {[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid would typically include:

  • High-Performance Liquid Chromatography (HPLC):

    • Reverse-phase HPLC with UV detection is likely suitable for purity determination.

    • The presence of both aromatic and carbonyl groups provides good UV absorption for detection.

  • Thin-Layer Chromatography (TLC):

    • Useful for reaction monitoring and preliminary purity assessment.

    • Visualization could be achieved using UV light or appropriate staining reagents.

These analytical methods would be essential for confirming the identity, purity, and structural characteristics of the compound in research settings.

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